9-Methyldecanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds like racemic 9-methyl-10-hexadecenoic acid is achieved through a multi-step process starting from commercially available precursors, such as methyl 10-hydroxydecanoate, with an overall yield of 22% (Carballeira, Sostre, & Restituyo, 1999). This approach underscores the complexity and efficiency of synthesizing specific methylated fatty acids.

Molecular Structure Analysis

The structure of fatty acids is pivotal in determining their chemical reactivity and physical properties. For instance, the presence of the E double bond in 9-methyl-10-hexadecenoic acid, a related compound, significantly influences its chemical behavior and was confirmed through gas chromatographic co-elution experiments (Carballeira, Sostre, & Restituyo, 1999).

Chemical Reactions and Properties

Fatty acids undergo a variety of chemical reactions, including oxidation and esterification, that are crucial for their biological and industrial applications. For example, the synthesis and reactivity of organotellurium compounds, such as the oxidation product of 9-telluraheptadecanoic acid, provide insight into the unique reactivity patterns of similarly structured fatty acids (Kirsch, Goodman, & Knapp, 1983).

Physical Properties Analysis

The physical properties of fatty acids, such as melting point, solubility, and crystallinity, are influenced by their molecular structure. These properties are essential for applications in formulation science and material engineering. Although specific data on 9-methyldecanoic acid is not provided, the study of related compounds highlights the importance of molecular architecture in determining physical characteristics.

Chemical Properties Analysis

Chemical properties, including acidity, reactivity towards nucleophiles, and stability, define the utility of fatty acids in synthetic chemistry and biological systems. The synthesis and functionalization of molecules, such as the enantioselective esterification of β-fluoroalcohols, illustrate the chemical versatility and potential application areas of fatty acids and their derivatives (Sattler & Haufe, 1995).

Applications De Recherche Scientifique

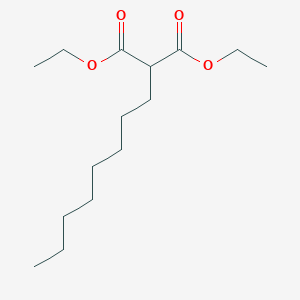

- 9-Methyldecanoic acid is a molecular entity capable of donating a hydron to an acceptor (Br o nsted base) .

- It’s also known as methyl 9-methyldecanoate .

- This compound has a primary focus on organics and its data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- It has a molecular formula of C12H24O2 and a molar mass of 200.322 .

- It’s used in the field of thermophysical property data research .

- The properties of this compound have been critically evaluated, including its normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, viscosity, thermal conductivity, and enthalpy of formation .

- 9-Methylundecanoic acid is a product in the category of Branched Fatty Acids (Iso, Ante-iso) . It’s used in research related to these types of fatty acids.

- This compound has been used in the field of thermophysical property data research . The properties of this compound have been critically evaluated, including its normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, viscosity, thermal conductivity, and enthalpy of formation .

- 9-Methylundecanoic acid is a product in the category of Branched Fatty Acids (Iso, Ante-iso) . It’s used in research related to these types of fatty acids.

- This compound has been used in the field of thermophysical property data research . The properties of this compound have been critically evaluated, including its normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, viscosity, thermal conductivity, and enthalpy of formation .

- A study on the genus Capsicum mentioned 9-Methyldecanoic acid as one of the trace fatty acids found in the aroma of cooked mutton .

Safety And Hazards

The safety data sheet for 9-Methyldecanoic acid indicates that it should be handled with personal protective equipment to avoid dust formation and inhalation of vapours, mist, or gas . It should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated area . In case of contact with skin or eyes, or if swallowed or inhaled, medical attention should be sought immediately .

Propriétés

IUPAC Name |

9-methyldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-10(2)8-6-4-3-5-7-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAJTRPXXNCHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415547 | |

| Record name | 9-methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Methyldecanoic acid | |

CAS RN |

1119-63-7 | |

| Record name | 9-Methyldecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Methyldecanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBV7VPE72X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9-Methyldecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)